molecular formula C22H21FN4O2S B11066995 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

Cat. No.: B11066995
M. Wt: 424.5 g/mol
InChI Key: XPUDZCBADKOHHX-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a fluorobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step procedures. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and involves the coupling of benzothiazole derivatives with piperazine and fluorobenzyl intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically include large-scale reactions in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzothiazole or piperazine rings.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new functional groups to the benzothiazole or fluorobenzyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated or nitro groups.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the fluorobenzyl group may improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a benzothiazole moiety, a piperazine ring, and a fluorobenzyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21FN4O2S/c23-16-7-5-15(6-8-16)14-27-20(28)13-18(21(27)29)25-9-11-26(12-10-25)22-24-17-3-1-2-4-19(17)30-22/h1-8,18H,9-14H2

InChI Key

XPUDZCBADKOHHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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